molecular formula C7H8ClNO4S2 B2917279 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 247186-99-8

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No. B2917279
CAS RN: 247186-99-8
M. Wt: 269.71
InChI Key: BYFIYJHEXYSWEU-UHFFFAOYSA-N
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Description

“4-(Methylsulfamoyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H8ClNO4S2 . It has a molecular weight of 269.73 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClNO4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point range of 100-105 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride has been utilized in the synthesis of novel compounds and materials, demonstrating its role in facilitating chemical transformations and characterizations. For instance, the compound has been involved in the preparation of sulfonamide derivatives, which are analyzed for their structural and electronic properties through techniques like Density Functional Theory (DFT) and X-ray diffraction. These studies highlight the compound's utility in synthesizing materials with potential applications in various fields including materials science and pharmaceuticals (Sarojini et al., 2012).

Catalysis and Reaction Media

Research has demonstrated the effectiveness of 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride in catalytic systems and as a reactant in organic synthesis. For example, it has been used in Friedel-Crafts sulfonylation reactions within unconventional media such as ionic liquids, leading to high yields and underlining its importance in green chemistry and catalysis (Nara et al., 2001).

Membrane Technology

In the field of membrane technology, derivatives of 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride have been used in the synthesis of nanofiltration membranes. These membranes show improved properties such as increased water flux and dye rejection capabilities, highlighting the compound's role in enhancing membrane-based water treatment technologies (Liu et al., 2012).

Nonlinear Optical Materials

The compound has found applications in the synthesis of materials for nonlinear optics, due to its ability to introduce sulfone groups into conjugated systems. These materials exhibit high thermal stability and efficient optical nonlinearities, making them suitable for applications in photonics and optoelectronics (Chou et al., 1996).

Anticancer Research

In the realm of medicinal chemistry, derivatives of 4-(Methylsulfamoyl)benzene-1-sulfonyl chloride have been explored for their potential anticancer properties. Studies have synthesized new sulfonamide drugs and assessed their efficacy against cancer cell lines, indicating the compound's contribution to the development of novel anticancer agents (Mohamed et al., 2022).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Corr. 1B . Precautionary measures include avoiding inhalation or skin contact, wearing protective clothing, and seeking medical attention if feeling unwell .

properties

IUPAC Name

4-(methylsulfamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFIYJHEXYSWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfamoyl)benzene-1-sulfonyl chloride

CAS RN

247186-99-8
Record name 4-(methylsulfamoyl)benzene-1-sulfonyl chloride
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